

2-chloro-N-pyridin-2-ylacetamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-chloro-N-pyridin-2-ylacetamide**

Cat. No.: **B180985**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2-chloro-N-pyridin-2-ylacetamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2-chloro-N-pyridin-2-ylacetamide** (CAS No. 5221-37-4), a versatile bifunctional reagent crucial in modern synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, spectroscopic signature, and detailed synthetic protocols. Emphasis is placed on the compound's reactivity, which is dominated by the electrophilic nature of the α -chloro-substituted carbon, making it an ideal substrate for nucleophilic substitution. This reactivity profile is explored in the context of its application as a key building block for constructing complex heterocyclic systems and as a precursor in the development of novel therapeutic agents. Safety, handling, and GHS classifications are also provided to ensure its proper use in a research setting.

Introduction: A Key Intermediate in Synthesis

2-chloro-N-pyridin-2-ylacetamide is a vital intermediate in organic synthesis, valued for its dual functionality. The structure incorporates a reactive chloroacetyl group attached to a 2-aminopyridine scaffold. This unique arrangement allows for sequential or concerted reactions, making it a powerful tool for medicinal chemists and material scientists. The chloroacetamide moiety serves as a potent electrophile, susceptible to reaction with a wide array of

nucleophiles, while the pyridine ring offers opportunities for further functionalization or can act as a critical pharmacophore in biologically active molecules. Its derivatives are investigated for various applications, including as antimicrobial agents and in the design of hybrid molecules for drug development.[\[1\]](#)[\[2\]](#)

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and physical properties is fundamental for its use in experimental settings. These parameters govern its solubility, reaction kinetics, and purification strategies.

Property	Value	Source(s)
IUPAC Name	2-chloro-N-pyridin-2-ylacetamide	[3]
CAS Number	5221-37-4	[3] [4] [5]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[3] [4]
Molecular Weight	170.59 g/mol	[3] [6]
Appearance	White to pink solid	[6] [7] [8]
Melting Point	110-115 °C / 121-125 °C	[4] [6] [7] [8]
Boiling Point	378.1 ± 22.0 °C (Predicted)	[4]
Density	1.341 ± 0.06 g/cm ³ (Predicted)	[4]
Synonyms	2-chloro-N-(2-pyridyl)acetamide, 2-(chloroacetylamino)pyridine	[3]

Note: Discrepancies in reported melting points may arise from differences in crystalline form or purity.

Spectroscopic Profile

The structural identity of **2-chloro-N-pyridin-2-ylacetamide** is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference signature for

this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]

- ^1H NMR (CDCl_3):

- δ 8.95 (1H, broad singlet): Amide N-H proton.
- δ 8.40 (1H, d, $J = 4.9$ Hz): Proton on the pyridine ring, ortho to the nitrogen.
- δ 8.20 (1H, d, $J = 8.3$ Hz): Proton on the pyridine ring, ortho to the amide substituent.
- δ 7.70 (1H, t): Proton on the pyridine ring.
- δ 7.10 (1H, d): Proton on the pyridine ring.
- δ 4.20 (2H, s): Methylene protons (CH_2) of the chloroacetyl group.

- ^{13}C NMR (CDCl_3):

- δ 164.9: Carbonyl carbon (C=O).
- δ 150.7, 148.2, 139.1, 121.0, 111.4: Aromatic carbons of the pyridine ring.
- δ 43.2: Methylene carbon ($-\text{CH}_2\text{Cl}$).

3.2 Infrared (IR) Spectroscopy[4][7][8]

- IR (KBr, cm^{-1}):

- 3443, 3226: N-H stretching vibrations of the secondary amide.
- 1683: C=O stretching (Amide I band).
- 1581: N-H bending (Amide II band) and C=C/C=N ring stretching.
- 775: C-Cl stretching vibration.

3.3 Mass Spectrometry (MS)[4][7][8]

- EIMS: A molecular ion peak (M^+) is observed at m/z 170.6, corresponding to the molecular weight of the compound.

Synthesis Protocol: Acylation of 2-Aminopyridine

The most common and efficient synthesis of **2-chloro-N-pyridin-2-ylacetamide** involves the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.^{[7][8]} ^[9] The amino group of 2-aminopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

4.1 Experimental Protocol

This protocol is based on a high-yield, microwave-assisted method.^{[7][8]}

- Materials: 2-aminopyridine, chloroacetyl chloride, 1,2-dichloroethane, saturated aqueous sodium hydroxide, anhydrous sodium sulfate, acetonitrile.
- Step 1: Reaction Setup
 - In a 50 mL microwave reactor vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL).
 - Place the vessel in an ice bath and slowly add chloroacetyl chloride dropwise with stirring. Causality: This initial cooling is crucial to control the exothermic nature of the acylation reaction.^[9]
- Step 2: Microwave Irradiation
 - Seal the vessel with a TFM Teflon lid and place it in the microwave reactor.
 - Irradiate the mixture for 5 minutes at 300 W power and a temperature of 80 °C.^{[7][8]} Causality: Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.
- Step 3: Workup
 - After cooling, adjust the pH of the reaction mixture to ~9 using a saturated aqueous sodium hydroxide solution. Causality: This step neutralizes the HCl byproduct generated

during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]

- Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Step 4: Purification
 - Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
 - Recrystallize the crude solid from acetonitrile to obtain **2-chloro-N-pyridin-2-ylacetamide** as a pink solid (Expected yield: ~97%).[7][8]

4.2 Synthesis Workflow Diagram

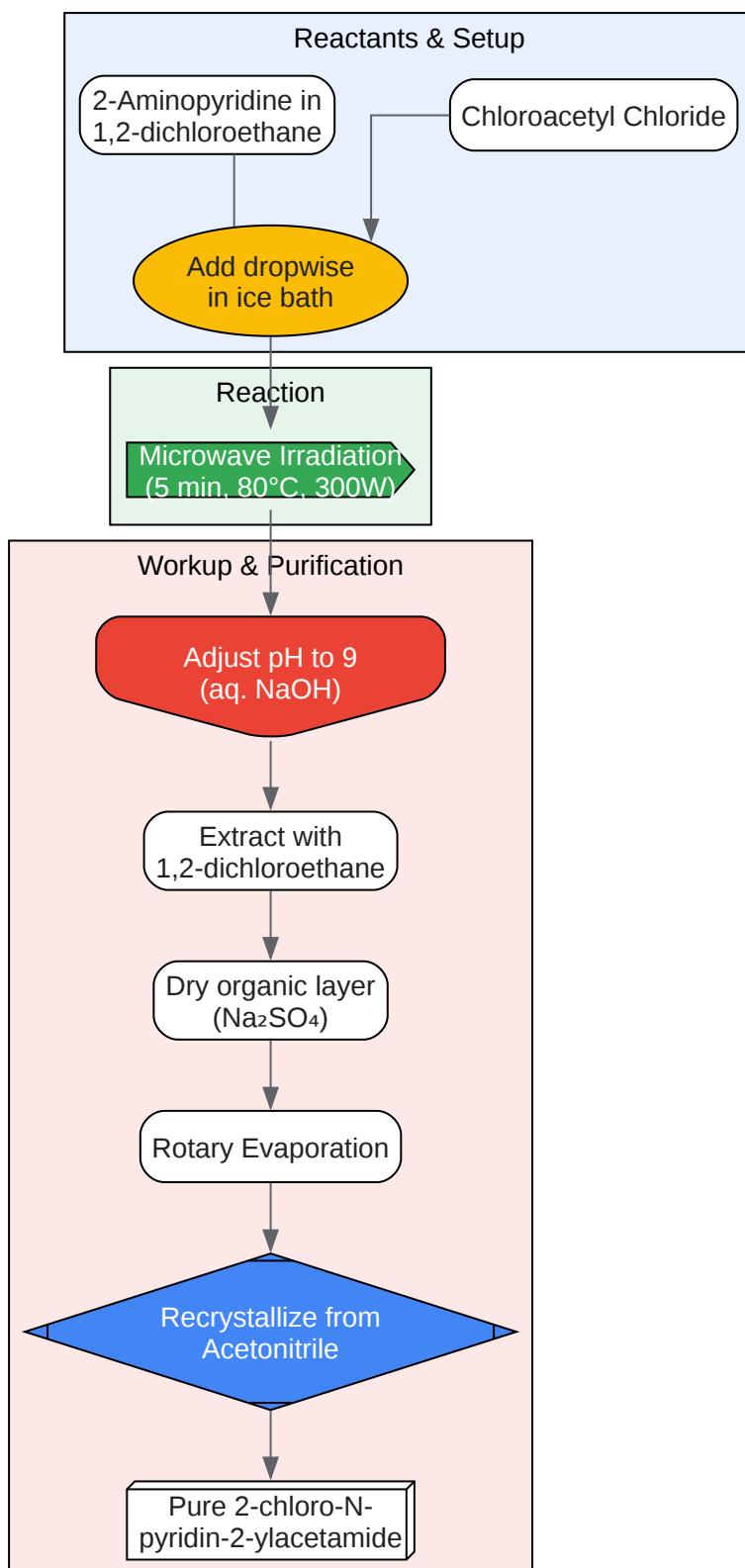

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **2-chloro-N-pyridin-2-ylacetamide**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-chloro-N-pyridin-2-ylacetamide** is primarily dictated by the electrophilic carbon atom bearing the chlorine. The chlorine atom is an effective leaving group, making this site highly susceptible to nucleophilic substitution (S_N2) reactions.[\[10\]](#)

This reactivity is the cornerstone of its utility as a synthetic building block. It readily reacts with various nucleophiles, including:

- Sulfur Nucleophiles: Thiols and thiones react to form thioethers. This is a key step in the synthesis of thieno[2,3-b]pyridine derivatives, where an initial S-alkylation is followed by an intramolecular cyclization.[\[1\]](#)
- Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form glycine amide derivatives.
- Oxygen Nucleophiles: Alcohols and phenols can react under basic conditions to form ether linkages.

5.1 Reactivity Diagram: Nucleophilic Substitution

Figure 2: General scheme for nucleophilic substitution reactions.

The ability of the chloroacetyl group to covalently modify biological targets is a fundamental principle behind its use in designing targeted inhibitors.[\[9\]](#)

Applications in Research and Drug Development

The synthetic accessibility and predictable reactivity of **2-chloro-N-pyridin-2-ylacetamide** make it a valuable precursor in several research areas.

- Heterocyclic Chemistry: It is a key starting material for synthesizing fused heterocyclic systems, particularly thienopyridines.[\[1\]](#) These scaffolds are prevalent in many biologically active compounds.
- Medicinal Chemistry: N-substituted chloroacetamides are explored as potential antimicrobial agents, including herbicides and fungicides.[\[2\]](#) The chloroacetamide moiety can act as a

"warhead" that covalently binds to essential enzymes in pathogens, leading to irreversible inhibition.[\[9\]](#)

- Fragment-Based Drug Discovery (FBDD): The compound can be used as a reactive fragment for screening against biological targets. Its ability to form covalent bonds allows for the identification and characterization of binding sites on proteins.

Safety and Handling

Proper handling of **2-chloro-N-pyridin-2-ylacetamide** is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), this compound presents several hazards.[\[3\]](#)

- GHS Hazard Classification:
 - H302: Harmful if swallowed (Acute toxicity, oral).[\[3\]](#)
 - H315: Causes skin irritation.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
- Signal Word: Warning[\[3\]](#)
- Recommended Personal Protective Equipment (PPE):
 - Wear protective gloves, protective clothing, and eye/face protection.[\[11\]](#)
- Handling and Storage:
 - Work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust.
 - Store in a tightly closed container in a dry place.
 - Wash hands thoroughly after handling.[\[3\]](#) Do not eat, drink, or smoke when using this product.

Conclusion

2-chloro-N-pyridin-2-ylacetamide is a compound of significant interest to the scientific community due to its versatile chemical nature. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity as an electrophile, establish it as a cornerstone building block in synthetic and medicinal chemistry. The insights provided in this guide aim to equip researchers with the necessary technical knowledge to effectively and safely utilize this reagent in their pursuit of novel molecules and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 5. 5221-37-4|2-Chloro-N-pyridin-2-ylacetamide|BLD Pharm [bldpharm.com]
- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]
- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-chloro-N-pyridin-2-ylacetamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180985#2-chloro-n-pyridin-2-ylacetamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com